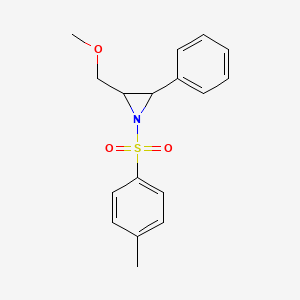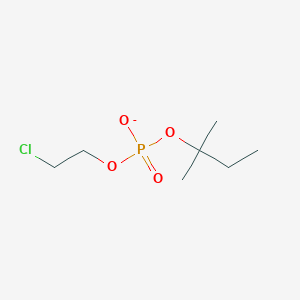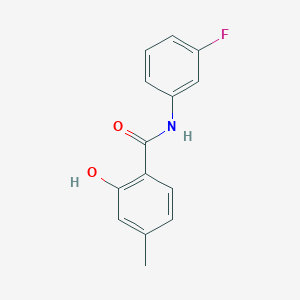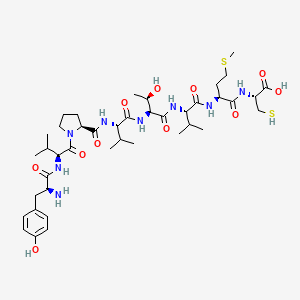![molecular formula C30H22 B14233228 Spiro[9H-fluorene-9,2'-[2H]indene], 1',3'-dihydro-1'-(1H-inden-2-yl)- CAS No. 398128-08-0](/img/structure/B14233228.png)
Spiro[9H-fluorene-9,2'-[2H]indene], 1',3'-dihydro-1'-(1H-inden-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro[9H-fluorene-9,2’-[2H]indene], 1’,3’-dihydro-1’-(1H-inden-2-yl)- is a complex organic compound characterized by its unique spiro structure. This compound is part of a broader class of spiro compounds, which are known for their distinctive three-dimensional architecture. The spiro structure imparts unique chemical and physical properties, making these compounds valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[9H-fluorene-9,2’-[2H]indene], 1’,3’-dihydro-1’-(1H-inden-2-yl)- typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, which is used to form carbon-carbon bonds between two organic molecules. This reaction often employs palladium catalysts and requires specific reaction conditions, such as the presence of a base and an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and efficiency, often utilizing automated systems and continuous flow reactors to ensure consistent product quality. The choice of solvents, catalysts, and reaction conditions is critical to achieving high purity and yield.
化学反应分析
Types of Reactions
Spiro[9H-fluorene-9,2’-[2H]indene], 1’,3’-dihydro-1’-(1H-inden-2-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced .
科学研究应用
Spiro[9H-fluorene-9,2’-[2H]indene], 1’,3’-dihydro-1’-(1H-inden-2-yl)- has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
作用机制
The mechanism by which Spiro[9H-fluorene-9,2’-[2H]indene], 1’,3’-dihydro-1’-(1H-inden-2-yl)- exerts its effects is primarily through its interaction with specific molecular targets. The spiro structure allows for unique spatial arrangements, facilitating interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biological pathways, leading to specific physiological effects .
相似化合物的比较
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Known for its use in organic electronics and as a hole-transporting material in solar cells.
Spiro[fluorene-9,7’-(5’H)-indeno[2,1-b]carbazole]: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]: Utilized in optical data storage and as a photochromic material.
Uniqueness
Spiro[9H-fluorene-9,2’-[2H]indene], 1’,3’-dihydro-1’-(1H-inden-2-yl)- stands out due to its specific spiro structure, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .
属性
CAS 编号 |
398128-08-0 |
|---|---|
分子式 |
C30H22 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
1-(1H-inden-2-yl)spiro[1,3-dihydroindene-2,9'-fluorene] |
InChI |
InChI=1S/C30H22/c1-2-10-21-18-23(17-20(21)9-1)29-24-12-4-3-11-22(24)19-30(29)27-15-7-5-13-25(27)26-14-6-8-16-28(26)30/h1-17,29H,18-19H2 |
InChI 键 |
NOAGMIUJZKPXNV-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C=C1C3C4=CC=CC=C4CC35C6=CC=CC=C6C7=CC=CC=C57 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B14233156.png)

![1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)-](/img/structure/B14233167.png)
![2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B14233172.png)
![2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole](/img/structure/B14233178.png)








![N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14233235.png)
